molecular formula C8H17Cl2FN2 B8537529 N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride

N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride

Cat. No.: B8537529
M. Wt: 231.14 g/mol
InChI Key: WCCHCPXGHNZVNV-QGTMZHJHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structural features, which include a cyclopropylaminomethyl group and a fluoropyrrolidine ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents under controlled conditions to ensure regioselectivity.

    Attachment of the Cyclopropylaminomethyl Group: This step involves the reaction of the intermediate with cyclopropylamine, followed by purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a cyclopropylaminomethyl group and a fluoropyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H17Cl2FN2

Molecular Weight

231.14 g/mol

IUPAC Name

N-[[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl]cyclopropanamine;dihydrochloride

InChI

InChI=1S/C8H15FN2.2ClH/c9-8-5-10-3-6(8)4-11-7-1-2-7;;/h6-8,10-11H,1-5H2;2*1H/t6-,8-;;/m1../s1

InChI Key

WCCHCPXGHNZVNV-QGTMZHJHSA-N

Isomeric SMILES

C1CC1NC[C@H]2CNC[C@H]2F.Cl.Cl

Canonical SMILES

C1CC1NCC2CNCC2F.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.